molecular formula C20H21NO4S B14016121 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine

Cat. No.: B14016121
M. Wt: 371.5 g/mol
InChI Key: GHJZJWOYPATEAL-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which help in the formation of peptide bonds without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. One common method is the use of the fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group and the methylation of the thiol group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The methylated thiol group ensures stability and prevents oxidation during synthesis. The compound’s molecular targets include enzymes involved in peptide bond formation and pathways related to protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine is unique due to its dual protection of both the amino and thiol groups, making it highly stable and versatile for various synthetic applications. Its specific structure allows for precise control during peptide synthesis, reducing the risk of side reactions and increasing the yield of the desired product .

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1

InChI Key

GHJZJWOYPATEAL-SFHVURJKSA-N

Isomeric SMILES

CN([C@@H](CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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